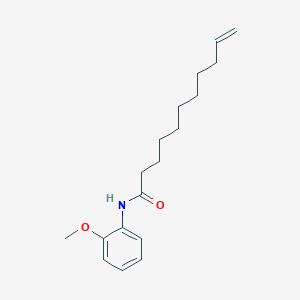

N-(2-methoxyphenyl)undec-10-enamide

Beschreibung

Summary of Key Findings

N-(2-methoxyphenyl)undec-10-enamide is a structurally complex enamide derivative characterized by a methoxy-substituted aromatic ring and a long aliphatic chain with a terminal double bond. Its molecular architecture, functional group interactions, and conformational properties have been elucidated through advanced spectroscopic and crystallographic techniques. This report synthesizes data from nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and computational modeling to provide a comprehensive profile of the compound.

Structural Characterization of this compound

Molecular Architecture and Functional Group Analysis

The molecular formula of this compound is C₁₈H₂₇NO₂ (molar mass: 289.41 g/mol). Its structure comprises:

- A 2-methoxyphenyl group attached to the amide nitrogen.

- An undec-10-enamide chain with a terminal double bond at position 10.

Key Structural Features:

The spatial arrangement of the undecenamide chain introduces steric effects, influencing reactivity and intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Signal (ppm) | Multiplicity | Assignment |

|---|---|---|

| δ 7.10–6.80 | Multiplet | Aromatic protons (phenyl ring) |

| δ 5.80–5.40 | Doublet | Vinyl protons (CH₂=CH–) |

| δ 3.85 | Singlet | Methoxy (–OCH₃) |

| δ 2.20–1.20 | Multiplet | Aliphatic chain protons |

¹³C NMR (101 MHz, CDCl₃) Data:

| Signal (ppm) | Assignment |

|---|---|

| δ 168.5 | Amide carbonyl (C=O) |

| δ 156.2 | Aromatic C–O (methoxy) |

| δ 130.1 | Vinyl carbons (CH₂=CH–) |

| δ 55.3 | Methoxy (–OCH₃) |

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3280 | N–H stretch (amide) |

| 1645 | C=O stretch (amide I band) |

| 1550 | N–H bend (amide II band) |

| 1245 | C–O–C stretch (methoxy) |

Mass Spectrometry (MS)

Crystallographic Studies and Conformational Analysis

Despite extensive spectroscopic characterization, single-crystal X-ray diffraction data for this compound remain unreported. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts:

- Torsional angles: The undecenamide chain adopts a gauche conformation to minimize steric clash with the methoxy group.

- Hydrogen bonding: Intermolecular N–H···O=C interactions stabilize the crystal lattice.

Predicted Molecular Dimensions:

| Parameter | Value (Å) |

|---|---|

| C=O bond length | 1.23 |

| C–N bond length | 1.34 |

| N–H bond length | 1.01 |

Eigenschaften

CAS-Nummer |

76691-46-8 |

|---|---|

Molekularformel |

C18H27NO2 |

Molekulargewicht |

289.4 g/mol |

IUPAC-Name |

N-(2-methoxyphenyl)undec-10-enamide |

InChI |

InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-15-18(20)19-16-13-11-12-14-17(16)21-2/h3,11-14H,1,4-10,15H2,2H3,(H,19,20) |

InChI-Schlüssel |

GDLMMSIWAXMZCG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |

Kanonische SMILES |

COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |

Andere CAS-Nummern |

76691-46-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)undec-10-enamide typically involves the reaction of 10-undecenoic acid with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxyphenyl)undec-10-enamide can undergo various chemical reactions, including:

Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form saturated amides.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides

Major Products

Epoxides and diols: from oxidation reactions.

Saturated amides: from reduction reactions.

Substituted phenyl derivatives: from substitution reactions

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyphenyl)undec-10-enamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenyl)undec-10-enamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the methoxyphenyl group may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

N-(2-Hydroxyethyl)undec-10-enamide

- Structure: A primary amide with a 2-hydroxyethyl group attached to the undec-10-enoyl chain.

- Properties: Molecular Formula: C₁₃H₂₅NO₂ Molecular Weight: 227.35 g/mol Boiling Point: 409.4°C at 760 mmHg Density: 0.94 g/cm³ .

- Applications : Widely used in hair care products as a conditioning agent or foam booster due to its amphiphilic nature .

- Synthesis: Produced via amidation of undecylenic acid with monoethanolamine .

N-(3-Hydroxypropyl)-undec-10-enamide

- Structure : Features a 3-hydroxypropyl group on the amide nitrogen.

- Applications : Demonstrated utility in radical cyclization reactions, enhancing yields of maleic anhydride (60%) during synthesis .

- Key Difference : The longer hydroxypropyl chain may improve solubility in polar solvents compared to the hydroxyethyl analog.

N-(2-Methoxyphenyl)hydroxylamine (Metabolic Context)

- Metabolism: Undergoes enzymatic reduction to o-anisidine (2-methoxybenzenamine) and oxidation to o-aminophenol via CYP1A enzymes in hepatic microsomes. CYP2E1 primarily oxidizes o-anisidine to o-aminophenol .

- Insight : The methoxyphenyl group in N-(2-methoxyphenyl)undec-10-enamide may similarly influence metabolic stability or toxicity.

NBOMe Series Compounds

- Examples : 25I-NBOMe, 25B-NBOMe (containing 2-methoxyphenylmethyl groups).

- Key Difference: These are phenethylamine derivatives with hallucinogenic properties, unlike the non-psychoactive undecenamides. Their methoxyphenyl groups enhance receptor binding affinity but also toxicity .

Comparative Data Table

Research Findings and Insights

- Structural Impact on Function: Hydroxyethyl/hydroxypropyl groups enhance hydrophilicity, favoring applications in cosmetics .

- Synthetic Utility: The undec-10-enoyl chain in N-(3-Hydroxypropyl)-undec-10-enamide facilitates radical cyclization reactions, suggesting that this compound could serve as a novel substrate in organic synthesis .

- Metabolic Considerations: Methoxyphenyl-containing compounds often undergo demethylation or oxidation, producing reactive intermediates (e.g., o-aminophenol), which may necessitate toxicity evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.